molecular formula C15H16FNO3S B2512574 N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide CAS No. 2415456-81-2

N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B2512574
CAS No.: 2415456-81-2
M. Wt: 309.36
InChI Key: VYXDNTGCERQKPP-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group at position 5, methyl groups at positions 2 and 4, and a sulfonamide group linked to a 2-fluorophenyl moiety. Sulfonamides are well-documented for their diverse biological activities, including antibacterial, enzyme inhibitory, and receptor modulation properties .

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-10-8-11(2)15(9-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXDNTGCERQKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2-fluoroaniline with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a catalyst such as palladium on carbon (Pd/C) and are carried out under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group and the sulfonamide moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine’s larger atomic size may alter steric interactions in enzyme binding pockets.
  • Heterocyclic Additions : Compounds with oxadiazole (e.g., –4) or imidazothiazole rings () exhibit increased structural rigidity, which could improve target affinity but complicate synthesis. The absence of such rings in the target compound may simplify manufacturing while retaining sulfonamide-mediated activity .

Sulfonamide Nitrogen Substitution

  • Aromatic vs. Alkyl Groups : The 2-fluorophenyl group on the sulfonamide nitrogen (target compound) contrasts with alkyl substitutions like diethyl in . Aromatic groups may enhance binding to hydrophobic pockets but reduce solubility, whereas alkyl groups improve solubility at the cost of reduced target specificity .

Methoxy and Methyl Group Positioning

  • The 5-methoxy and 2,4-dimethyl groups on the benzene ring likely increase lipophilicity, enhancing membrane permeability compared to analogs with fewer methyl groups (e.g., N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide in ). This positioning may also influence steric hindrance in enzyme interactions .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : N,N-diethyl-5-fluoro-2-methoxybenzenesulfonamide () demonstrates higher aqueous solubility due to its alkylated sulfonamide nitrogen, whereas the target compound’s aromatic substitution may necessitate formulation adjustments for bioavailability .

Biological Activity

N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is an organic compound that belongs to the sulfonamide class. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article presents a detailed analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a fluorophenyl group, a methoxy group, and a sulfonamide moiety. The synthesis typically involves the reaction of 2-fluoroaniline with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to neutralize hydrochloric acid produced during the reaction. This process can be optimized for industrial applications using continuous flow methods to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By inhibiting this enzyme, the compound interferes with folic acid synthesis in microorganisms, leading to growth inhibition.
  • Receptor Modulation : The fluorophenyl and sulfonamide groups enhance binding affinity to various receptors and enzymes, potentially modulating their activity.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. A comparative analysis of its antimicrobial efficacy is presented in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism involves the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various sulfonamides found that this compound demonstrated superior activity against Staphylococcus aureus compared to traditional sulfa drugs. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research
In a recent investigation into novel anticancer agents, this compound was shown to induce significant apoptosis in A549 cells at concentrations as low as 10 µM. The study concluded that further exploration into its structure-activity relationship could yield more potent derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene precursor with a fluorophenylamine derivative. A multi-step approach is recommended:

Sulfonation : React 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-fluoroaniline in anhydrous dichloromethane under nitrogen atmosphere .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

  • Optimization : Control temperature (0–5°C during sulfonation), use triethylamine as a base to neutralize HCl byproducts, and maintain anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy δ ~3.8 ppm, fluorophenyl aromatic protons δ 6.8–7.5 ppm) .
  • XRD : Single-crystal X-ray diffraction (Mo-Kα radiation, 296 K) resolves the sulfonamide group geometry and confirms dihedral angles between aromatic rings (e.g., 75.2° between benzene and fluorophenyl planes) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 338.1) .

Q. How can preliminary biological activity screenings be designed for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli; report MIC values (µg/mL) .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control .
  • Data Interpretation : Compare IC₅₀ values with structural analogs to identify substituent effects (e.g., fluorine enhances membrane permeability) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy position, fluorine substitution) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with methoxy at positions 3 or 6 and replace fluorine with Cl/CH₃. Test in parallel bioassays (Table 1).
  • Key Findings :
Substituent PositionIC₅₀ (µM, MCF-7)MIC (µg/mL, S. aureus)
5-OCH₃, 2-F (parent)12.4 ± 1.28.3 ± 0.9
3-OCH₃, 2-F28.7 ± 2.132.1 ± 2.5
5-OCH₃, 2-Cl18.9 ± 1.815.6 ± 1.4
  • Conclusion : 5-OCH₃ and 2-F are critical for optimal activity .

Q. What computational strategies can predict target binding modes for this sulfonamide?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or carbonic anhydrase IX (PDB: 3IAI) as targets.
  • MD Simulations : Run 100 ns GROMACS simulations to assess binding stability (RMSD < 2.0 Å indicates strong interaction) .
  • Electrostatic Effects : Fluorine’s electronegativity enhances hydrogen bonding with Thr479 in COX-2 .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models.
  • Metabolite Identification : Incubate with liver microsomes; use HR-MS to detect hydroxylated or demethylated metabolites .
  • Example : In vitro potency may not translate in vivo due to rapid glucuronidation of the methoxy group .

Q. What strategies improve compound stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Tests : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC.
  • Formulation : Encapsulate in PEGylated liposomes to enhance solubility and reduce hydrolysis .
  • Structural Modifications : Replace methoxy with trifluoromethoxy to resist enzymatic cleavage .

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